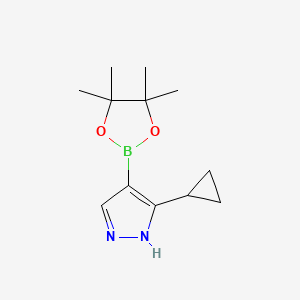![molecular formula C10H8F3NO2 B1428734 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one CAS No. 1461715-50-3](/img/structure/B1428734.png)
5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
Übersicht
Beschreibung
5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TFPO and has gained significant attention due to its unique properties and potential uses in various fields of research. In
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Chiral Auxiliary
- 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one has been utilized as an effective chiral auxiliary in stereoselective conjugate additions. This application is crucial in the asymmetric synthesis of antifungal and antibacterial compounds, such as (−)-Aplysillamide B (Davies, Sanganee, & Szolcsányi, 1999).
Delta-5 Desaturase (D5D) Inhibitors
- The compound has been investigated as a core structure in the discovery and optimization of Δ-5 desaturase (D5D) inhibitors. These inhibitors have shown potent in vitro activity and significant potential in addressing issues related to metabolic stability and binding affinity (Fujimoto et al., 2017).
Quantitative Structure–Activity Relationship (QSAR) Models
- QSAR models have been developed to predict the therapeutic potency of derivatives of this compound as Cholesteryl Ester Transfer Protein (CETP) inhibitors. This is crucial in understanding the relationship between molecular structure and pharmacological activity, especially for cardiovascular diseases (Bitam, Hamadache, & Salah, 2020).
Synthetic Organic Chemistry
- The 1,3-oxazolidin-2-one nucleus, which includes 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one, is a popular framework in synthetic organic chemistry. It's used for constructing various complex molecular structures, highlighting its versatility in synthetic applications (Zappia et al., 2007).
Spectral Behavior Studies
- Studies on the spectral behavior of related oxazolidin-2-ones contribute to understanding their structural properties, which is essential for designing molecules with desired physical and chemical characteristics (Nishiyama, Matsui, & Yamada, 1986).
Enzymatic Synthesis for Drug Intermediates
- The compound has been used in enzymatic methods for synthesizing intermediates of cholesterol absorption inhibitors like ezetimibe. This showcases its role in facilitating more efficient and selective synthesis processes (Singh et al., 2013).
Eigenschaften
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8-5-14-9(15)16-8/h1-4,8H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGMNGIRYITIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one | |
CAS RN |
1461715-50-3 | |
| Record name | 5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1428671.png)
![Methyl 4-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1428672.png)
